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Compound of Interest

Compound Name: 4-methyl-1H-indazole

Cat. No.: B1298952

This guide provides a comprehensive overview of the spectroscopic data for 4-methyl-1H-
indazole, tailored for researchers, scientists, and professionals in the field of drug
development. The document details the expected Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for
these analytical techniques.

Core Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for 4-methyl-1H-
indazole. Due to the limited availability of a complete, publicly accessible experimental dataset
for this specific molecule, the presented data is a combination of reported values for closely
related indazole derivatives and predicted values based on established spectroscopic
principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

1H NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

~10.5-11.5 br s 1H N-H
~7.9-8.1 d 1H H-3
~7.3-75 d 1H H-7
~7.0-7.2 t 1H H-6
~6.8-7.0 d 1H H-5
~2.5 S 3H CHs

Solvent: CDCIs or DMSO-ds. Chemical shifts are referenced to TMS (6 = 0.00 ppm).

13C NMR (Carbon-13 NMR) Data

Chemical Shift (8) ppm Assighment
~140-142 C-7a
~133-135 C-3

~128-130 C-4

~125-127 C-6

~120-122 C-5

~115-117 C-3a
~108-110 C-7

~15-17 CHs

Solvent: CDCIs or DMSO-ds. Chemical shifts are referenced to the solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Aromatic compounds exhibit characteristic absorption bands.[1][2]
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Wavenumber (cm~?) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch
2950-2850 Medium Aliphatic C-H stretch (CHs)
1620-1600 Medium C=N stretch (indazole ring)
1500-1400 Strong Aromatic C=C ring stretching
900.675 Strong Aromatic C-H out-of-plane

bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. For 4-methyl-1H-indazole (CsHsNz), the expected molecular weight is

approximately 132.16 g/mol .

m/z Ratio Predicted Identity
132 [M]* (Molecular lon)
131 [M-H]*

104 [M-N2]* or [M-HCN-H]*
77 [CeHs]*

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data

presented above.

NMR Spectroscopy

Sample Preparation:

e Approximately 5-10 mg of the 4-methyl-1H-indazole sample is accurately weighed and
dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDClsz or DMSO-ds) in a clean,
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dry NMR tube.

o The sample is gently agitated or sonicated to ensure complete dissolution.

« If the sample is not fully soluble, it should be filtered through a small plug of glass wool in a
Pasteur pipette directly into the NMR tube.

Data Acquisition:

e 1H and 3C NMR spectra are recorded on a spectrometer operating at a frequency of 300
MHz or higher.[3]

o For *H NMR, the spectral width is typically set from -2 to 12 ppm. For 3C NMR, the spectral
width is typically set from 0 to 200 ppm.

o Chemical shifts (d) are reported in parts per million (ppm) relative to an internal standard,
typically tetramethylsilane (TMS), or referenced to the residual solvent peak.[3]

Coupling constants (J) are reported in Hertz (Hz).[3]

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

e A small amount of the solid 4-methyl-1H-indazole sample is placed directly onto the ATR
crystal.

e The pressure arm is lowered to ensure good contact between the sample and the crystal.
Data Acquisition:

e The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

e The spectrum is typically scanned over the range of 4000-400 cm~1.[4]

e The positions of absorption bands are reported in reciprocal centimeters (cm~1).[3]

Mass Spectrometry
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Sample Preparation (Electron lonization - El):

o Adilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or
acetonitrile).

» For direct infusion, the sample solution is drawn into a syringe and infused into the ion
source at a constant flow rate.

Data Acquisition:

» For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF) mass
analyzer is commonly used to obtain accurate mass measurements, which allows for the
determination of the elemental composition.[4]

e Low-resolution mass spectrometry provides information about the nominal mass of the
parent ion and its fragmentation patterns.[4]

e The mass-to-charge ratio (m/z) of the detected ions is reported.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-methyl-1H-indazole.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of 4-methyl-1H-indazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 4-methyl-1H-indazole: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1298952#spectroscopic-data-of-4-methyl-1h-
indazole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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